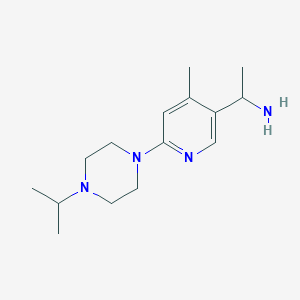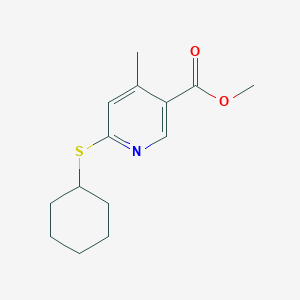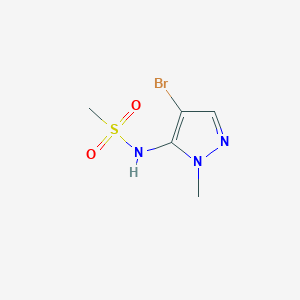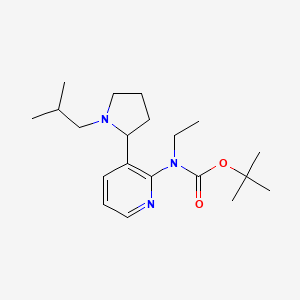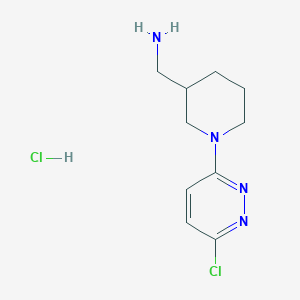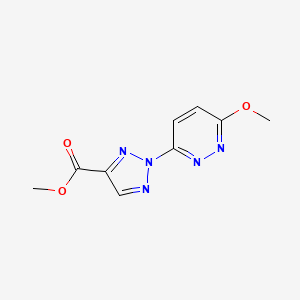
4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is an organic compound that features a triazole ring substituted with a tert-butyl group and a methoxyphenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl chloride in the presence of a strong base such as sodium hydride.
Attachment of the Methoxyphenol Moiety: The final step involves the coupling of the triazole intermediate with 2-methoxyphenol using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydrotriazoles.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in oxidative stress and inflammation pathways.
Pathways Involved: The compound may inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
Butylated Hydroxyanisole (BHA): A similar compound with antioxidant properties used in food preservation.
Butylated Hydroxytoluene (BHT): Another antioxidant used in food and cosmetics.
4-tert-Butylphenol: Used in the production of epoxy resins and as a stabilizer in plastics.
Uniqueness
4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is unique due to its combination of a triazole ring and a methoxyphenol moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
4-(5-tert-butyl-1H-1,2,4-triazol-3-yl)-2-methoxyphenol |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)12-14-11(15-16-12)8-5-6-9(17)10(7-8)18-4/h5-7,17H,1-4H3,(H,14,15,16) |
InChIキー |
MPFJGARSTDMZTL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC(=NN1)C2=CC(=C(C=C2)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






